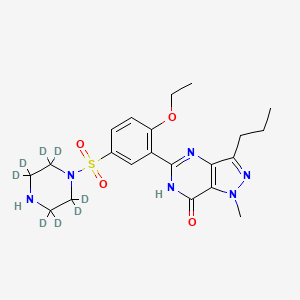
Bezafibrate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bezafibrate-d4 is a deuterium-labeled version of Bezafibrate . Bezafibrate is an antilipemic agent that lowers cholesterol and triglycerides. It decreases low-density lipoproteins and increases high-density lipoproteins .
Synthesis Analysis
A method was developed and validated using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of Bezafibrate in human plasma. The plasma samples were extracted by protein precipitation using bezafibrate-d4 as an Internal Standard .
Molecular Structure Analysis
The molecular formula of Bezafibrate-d4 is C19H16ClD4NO4 . The formal name is 2-[4-[2-[(4-chlorobenzoyl-2,3,5,6-d4)amino]ethyl]phenoxy]-2-methyl-propanoic acid .
Chemical Reactions Analysis
The thermal decomposition kinetics of Bezafibrate in a nitrogen atmosphere has been investigated. The thermal behavior of Bezafibrate at different heating rates displays two-stage decomposition processes among 500–650 K .
Physical And Chemical Properties Analysis
The molecular weight of Bezafibrate-d4 is 365.84 . The purity is ≥99% deuterated forms (d1-d4). It is a solid and slightly soluble in DMSO .
Scientific Research Applications
Water Treatment
Bezafibrate-d4 is used in studies related to water treatment. An electrochemical-assisted ferric ion/persulfate (EC/Fe 3+ /PS) process has been proposed to degrade bezafibrate, a widespread hypolipidemic drug, in water . This process overcomes the limitation of non-regenerable Fe 2+ inherent in Fe 2+ /PS systems, significantly improving the degradation efficiency of bezafibrate .
Environmental Impact Studies
The degradation pathways of bezafibrate in water have been studied using LC/TOF/MS analysis . The major degradation pathways include hydroxylation, amino bond cleavage, dechlorination, and fibrate chain removal . These findings are crucial for understanding the environmental impact of bezafibrate and its degradation products .
Toxicity Evaluation
The toxicity of bezafibrate and its degradation intermediates has been assessed using the ECOSAR program . This is important for evaluating the potential harm these substances may cause to aquatic life .
Pharmacokinetics Studies
Bezafibrate-d4 is used in pharmacokinetics studies . An isocratic high-performance liquid chromatographic (HPLC) method has been developed and validated for the determination of bezafibrate in biological fluids . This method is applicable for therapeutic monitoring purposes as well as for use in pharmacokinetic investigations .
Bioequivalence Studies
A simple, rapid, sensitive and cost-efficient method has been developed for the determination of bezafibrate in human plasma by liquid chromatography-tandem mass spectrometry . This method is used in pharmacokinetic and bioequivalence studies .
Drug Monitoring
The HPLC method developed for the determination of bezafibrate in biological fluids can also be used for individual drug determinations . This is applicable for therapeutic monitoring purposes .
Safety and Hazards
Future Directions
Bezafibrate has been used to slow disease progression in patients with primary biliary cholangitis (PBC). A systematic review and meta-analysis were performed to assess the efficacy and harms of Bezafibrate monotherapy or combination therapy . Another study suggests that Bezafibrate may improve impaired glucose metabolism by augmenting hepatic mitochondrial performance, suppressing hepatic inflammatory pathways, and improving insulin sensitivity and metabolic flexibility .
Mechanism of Action
Target of Action
Bezafibrate-d4, a deuterium-labeled form of Bezafibrate, is a non-selective agonist of peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . PPARs are nuclear receptor proteins that function as ligand-dependent transcription factors, playing crucial roles in regulating lipid transport, metabolism, and inflammation pathways .
Mode of Action
Bezafibrate-d4 interacts with its targets, the PPARs, by binding to them and activating them . This activation leads to the transcription of genes involved in fatty acid oxidation, apolipoprotein production, and cholesterol transport . As a result, Bezafibrate-d4 effectively reduces levels of low-density lipoproteins (LDL) and triglycerides, while increasing levels of high-density lipoproteins (HDL) .
Biochemical Pathways
The activation of PPARs by Bezafibrate-d4 affects several biochemical pathways. It enhances lipid metabolism by increasing the oxidation of fatty acids and the production of apolipoproteins . This leads to a decrease in LDL and triglycerides and an increase in HDL . Furthermore, Bezafibrate-d4 also influences inflammation pathways, potentially reducing inflammation .
Pharmacokinetics
It is known that bezafibrate-d4 is intended for use as an internal standard for the quantification of bezafibrate by gc- or lc-ms .
Result of Action
The molecular and cellular effects of Bezafibrate-d4’s action include a reduction in cholesterol and triglyceride levels, and an increase in HDL levels . This results in improved lipid profiles, which can be beneficial in the management of primary and secondary hyperlipidaemia .
Action Environment
The action, efficacy, and stability of Bezafibrate-d4 can be influenced by various environmental factors. It is worth noting that the effectiveness of Bezafibrate, the non-deuterated form of Bezafibrate-d4, can be influenced by lifestyle modifications such as increased exercise or weight reduction .
properties
IUPAC Name |
2-[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBYAHWJQTYFKB-KDWZCNHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



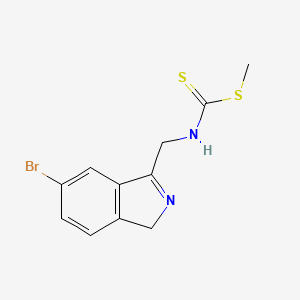
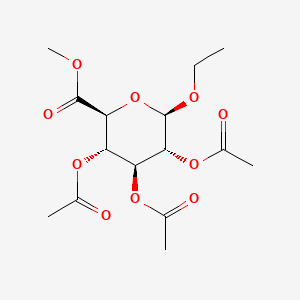
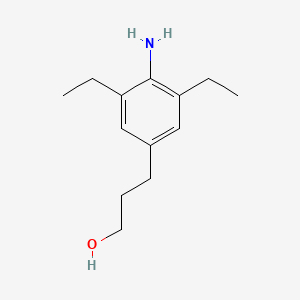
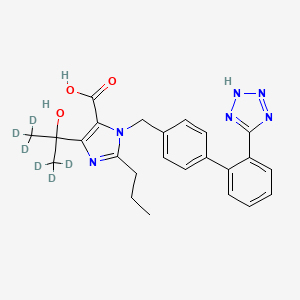

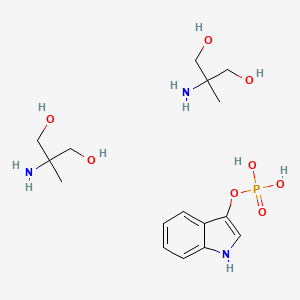


![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)
